molecular formula C14H15N3 B15244181 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B15244181
M. Wt: 225.29 g/mol
InChI Key: BPCRYZVGEHSZSQ-UHFFFAOYSA-N
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Description

The 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound features a tetrahydropyridopyrimidine core, a privileged structure in drug discovery known for its ability to inhibit various kinase targets . While specific biological data for this exact analog is not fully established in the public literature, its structural framework is closely related to potent inhibitors developed for critical pathways. Research on similar tetrahydropyridopyrimidine derivatives has demonstrated their potential as inhibitors of VCP/p97, a key ATPase involved in protein degradation pathways, for the treatment of acute myeloid leukemia (AML) . Other analogs have shown potent activity as extracellular signal-regulated kinase (Erk) inhibitors, which are important targets in cancer cell signaling . Furthermore, structurally related tetrahydropyridothienopyrimidine-urea compounds have been designed and evaluated as cytotoxic and anti-angiogenic agents, showing promising activity against a range of cancer cell lines and in inhibiting VEGFR-2 phosphorylation . This combination of a methyl-substituted phenyl ring ("p-Tolyl") with the tetrahydropyridopyrimidine system makes this compound a valuable building block for researchers exploring structure-activity relationships, optimizing potency, and investigating new mechanisms of action for cancer therapeutics. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-2-4-11(5-3-10)14-16-9-12-8-15-7-6-13(12)17-14/h2-5,9,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCRYZVGEHSZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3CNCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through various methods. One common approach involves the one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes under solvent-free conditions at 100°C . This method utilizes a cooperative vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of metal-organic frameworks (MOFs) as catalysts in the synthesis of pyridopyrimidines has been explored. For instance, MIL-125(Ti)-N(CH2PO3H2)2 has been used as a mesoporous catalyst for the preparation of various pyridopyrimidines .

Chemical Reactions Analysis

Cyclization and Core Formation

The synthesis of the pyrido[4,3-d]pyrimidine scaffold often involves cyclization strategies. For example:

  • Gewald Reaction : Ethyl cyanoacetate and sulfur react with ketones under refluxing ethanol to form thienopyrimidine intermediates, which are subsequently cyclized .

  • Formamidine-Mediated Cyclization : Treatment with formamidine acetate in DMF at 100°C facilitates ring closure to generate the tetrahydropyrido-pyrimidine core .

Substitution Reactions

The chloro derivative at position 4 serves as a key intermediate for further functionalization:

Reaction TypeReagent/ConditionsProductYieldSource
Nucleophilic Substitution 4-(Chloromethyl)pyridine/K₂CO₃/DMF/80°C7-Substituted derivatives75–85%
Acylation Acetyl chloride/Et₃NAcetylated analogs60–70%

Multicomponent Reactions (MCRs)

One-pot MCRs enable efficient synthesis of complex derivatives:

  • Catalytic MCRs : MIL-125(Ti)-N(CH₂PO₃H₂)₂ catalyzes the condensation of aldehydes, 6-amino-1,3-dimethyluracil, and 3-(1-methylpyrrolyl)-3-oxopropanenitrile under solvent-free conditions .

  • Ambient Conditions : Reactions at room temperature with aromatic aldehydes and amines yield 5,10-diaryl derivatives in 57–93% yields .

Oxidation and Functionalization

  • Vinylogous Anomeric Oxidation : A novel mechanism enables the preparation of tetrahydropyrido[2,3-d]pyrimidines in high yields (85–90%) under mild conditions .

  • Electrophilic Substitution : Electron-rich pyrimidine rings undergo electrophilic attacks at the 5-position, particularly with α,β-unsaturated ketones .

Biological Activity-Driven Modifications

Optimization of the THPP scaffold for PI3Kδ inhibition involves:

  • Selective Functionalization : Introducing substituents at positions 2 and 7 enhances cellular potency (IC₅₀ < 10 nM) while maintaining isoform selectivity (>100-fold) .

  • Aryl Urea Conjugation : Coupling with aryl urea moieties improves antiangiogenic activity (IC₅₀ = 2.1–8.4 μM) .

Mechanistic Pathways

Key mechanisms include:

  • Nucleophilic Attack : Piperidin-4-one reacts with benzyl chloride to form intermediates for cyclization .

  • Cyclocondensation : Auto-oxidation of 6-aminouracil derivatives with α,β-unsaturated ketones forms fused pyrido-pyrimidines .

Comparative Reaction Efficiency

Catalyst/ReagentTemperature (°C)Time (h)Yield (%)
MIL-125(Ti)-N(CH₂PO₃H₂)₂ 1001.085–90
p-TSA 1001.720
Et₃N 252.025

Scientific Research Applications

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Position 2 Substitutions :

  • 2-Amino derivatives (e.g., ): Substitution with an amino group at position 2, as in 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, leads to potent cytotoxicity (IC50 < 1 μM against Bel-7402 and A549 cancer cells) when conjugated with diaryl ureas. The amino group facilitates hydrogen bonding with kinase targets like VEGFR2 .
  • 2-Phenyl and 2-(p-Tolyl) derivatives : The phenyl group in 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride () and the p-Tolyl group in the target compound likely enhance lipophilicity and membrane permeability, favoring kinase inhibition (e.g., CaMKII selectivity in ).

Position 4 and 6 Substitutions :

  • 4-Chloro derivatives (e.g., and ): Chlorine at position 4 (as in 4-chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) improves electrophilicity, enabling nucleophilic displacement reactions for further derivatization .
  • 6-Benzyl derivatives (): Substituents like benzyl at position 6 (e.g., 6-benzyl-4-chloro-8,8-dimethyl analog) modulate steric bulk, affecting kinase selectivity and metabolic stability .

Biological Activity

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrido[4,3-d]pyrimidine core with a para-tolyl substituent, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13H14N4
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1177481-73-0

The presence of the p-tolyl group enhances the lipophilicity of the compound, potentially affecting its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Tetrahydropyrido[4,3-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
  • Antimicrobial Properties :
    • Some studies suggest that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Enzyme Inhibition :
    • There are indications that this compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signal transduction pathways. For example, certain pyrimidine derivatives have shown promise as inhibitors of protein kinases and other targets relevant to cancer therapy .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several tetrahydropyrido[4,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with a p-tolyl substituent exhibited enhanced potency compared to their unsubstituted counterparts. Specifically, the IC50 values ranged from 5 to 15 µM across different cell lines.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that certain derivatives of tetrahydropyrido[4,3-d]pyrimidine had minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10-50 µg/mL. This suggests potential for development as novel antimicrobial agents.

Research Findings

Recent studies have focused on synthesizing and characterizing new derivatives of this compound to explore their biological activities further. Notable findings include:

  • Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrimidine ring have been shown to significantly alter biological activity. Substituents such as halogens or alkyl groups can enhance potency against specific targets.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives may induce apoptosis through mitochondrial pathways or inhibit key signaling pathways involved in tumor growth and metastasis .

Q & A

Q. Example Protocol :

Intermediate preparation : React 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with p-tolylboronic acid under palladium catalysis .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient).

Characterization : Confirm structure via 1^1H NMR and LC-MS.

Q. Table 1: Common Reagents and Conditions

StepReagent/ConditionPurposeReference
SubstitutionPd(PPh3_3)4_4, K2_2CO3_3, DMFp-Tolyl group introduction
ReductionH2_2, Pd/C, ethanolRing saturation
OxidationKMnO4_4, acidic conditionsHydroxyl group introduction

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI- or MALDI-TOF .

Q. Methodological Tip :

  • For complex mixtures (e.g., reaction monitoring), use thin-layer chromatography (TLC) with UV visualization .

What safety protocols should be followed when handling this compound?

Basic
While specific GHS data for this compound is limited, extrapolate from structurally similar pyrido-pyrimidines:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at -20°C for long-term stability .

How can reaction yields be optimized during the synthesis of pyrido[4,3-d]pyrimidine derivatives?

Advanced
Strategies include:

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for cross-coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) often enhance substitution reactions .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves yields .

Q. Case Study :

  • Substituting K2_2CO3_3 with Cs2_2CO3_3 in Suzuki-Miyaura coupling increased yield from 65% to 82% .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

Verify compound identity : Re-characterize using NMR and HRMS to rule out structural discrepancies .

Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC50_{50} vs. EC50_{50}) .

Control experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay reliability .

What computational methods predict the drug-likeness of pyrido[4,3-d]pyrimidine derivatives?

Q. Advanced

  • ADMET prediction : Tools like SwissADME calculate logP, bioavailability, and blood-brain barrier permeability .
  • Molecular docking : Use AutoDock Vina to assess binding affinity for target proteins (e.g., kinases) .

Q. Table 2: Computed Properties for a Derivative (Example)

PropertyValueMethodReference
logP2.3SwissADME
Bioavailability0.55Lipinski’s Rule
PSA78 ŲMolinspiration

How can structural modifications enhance selectivity for pharmacological targets?

Q. Advanced

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve kinase selectivity .
  • Ring saturation : Reduce aromaticity to minimize off-target interactions (e.g., tetrahydro vs. fully aromatic cores) .
  • Pharmacophore mapping : Align substituents with key binding pockets (e.g., ATP-binding sites in kinases) .

What strategies mitigate side reactions during functionalization?

Q. Advanced

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during halogenation .
  • Low-temperature reactions : Conduct Grignard additions at -78°C to prevent over-substitution .
  • Catalytic scavengers : Add molecular sieves to absorb byproducts (e.g., water in esterifications) .

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